![molecular formula C52H76N18O25S6 B14760575 S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Adenosyl-L-methionine disulfate tosylate, also known as 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-adenosine disulfate 4-methylbenzenesulfonate, is a compound that plays a crucial role in various biological processes. It is a derivative of S-Adenosyl-L-methionine, a naturally occurring compound in the body that acts as a methyl donor in numerous biochemical reactions. This compound is known for its involvement in methylation processes, which are essential for DNA and RNA synthesis, protein function, and lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-L-methionine disulfate tosylate typically involves the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme S-adenosylmethionine synthetase. This reaction forms S-Adenosyl-L-methionine, which is then converted to its disulfate tosylate form through further chemical reactions .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine disulfate tosylate involves large-scale fermentation processes using genetically modified microorganisms that overproduce the enzyme S-adenosylmethionine synthetase. The compound is then extracted and purified using various chromatographic techniques to obtain the desired purity and form .
化学反应分析
Types of Reactions
S-Adenosyl-L-methionine disulfate tosylate undergoes several types of chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions, transferring a methyl group to various substrates.
Oxidation: It can be oxidized to form S-adenosyl-L-homocysteine.
Substitution: It can participate in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Methylation: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to replace the sulfonium group.
Major Products
Methylation: Methylated DNA, RNA, or proteins.
Oxidation: S-adenosyl-L-homocysteine.
Substitution: Compounds with substituted functional groups.
科学研究应用
S-Adenosyl-L-methionine disulfate tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in synthetic organic chemistry.
Biology: Studied for its role in epigenetic regulation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating depression, liver disorders, and osteoarthritis.
Industry: Used in the production of dietary supplements and pharmaceuticals.
作用机制
S-Adenosyl-L-methionine disulfate tosylate exerts its effects primarily through its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also plays a role in the synthesis of neurotransmitters and hormones, contributing to its effects on mood and emotional well-being .
相似化合物的比较
Similar Compounds
- S-Adenosyl-L-methionine chloride dihydrochloride
- S-Adenosyl-L-methionine tosylate
- S-Adenosyl-L-methionine
Uniqueness
S-Adenosyl-L-methionine disulfate tosylate is unique due to its disulfate tosylate form, which enhances its stability and solubility compared to other forms of S-Adenosyl-L-methionine. This makes it particularly useful in various industrial and research applications .
属性
分子式 |
C52H76N18O25S6 |
|---|---|
分子量 |
1545.7 g/mol |
IUPAC 名称 |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate |
InChI |
InChI=1S/3C15H22N6O5S.C7H8O3S.H2O7S2/c3*1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,3)7-9(4,5)6/h3*5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H,1,2,3)(H,4,5,6)/t3*7-,8+,10+,11+,14+,27?;;/m000../s1 |
InChI 键 |
VEYLGILZFLODMN-WXLUKGNWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[O-]S(=O)(=O)OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




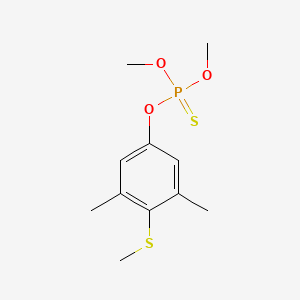
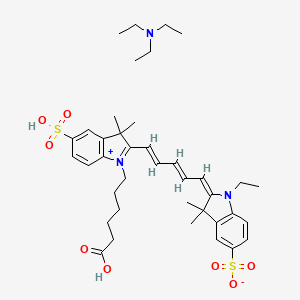
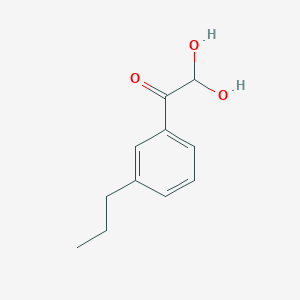
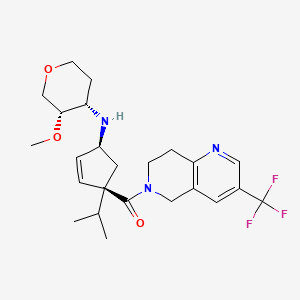
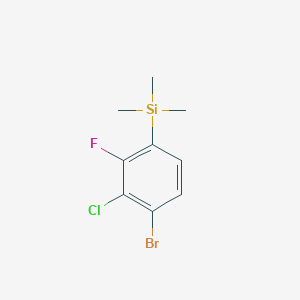

![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
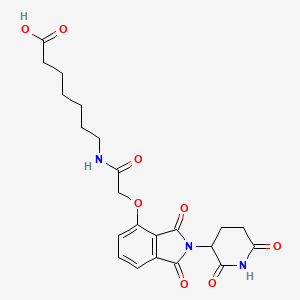
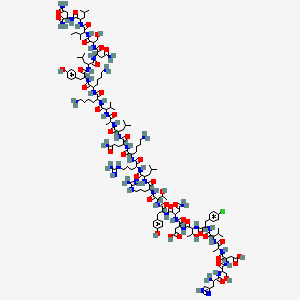
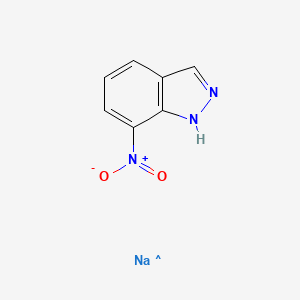
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
